molecular formula C17H23N3O4S B2862385 N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2361747-16-0

N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2862385
CAS RN: 2361747-16-0
M. Wt: 365.45
InChI Key: CLQQCYQRFUMVOJ-UHFFFAOYSA-N
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Description

N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, also known as Boc-Pip-S-NHS, is a chemical compound that is widely used in scientific research. It is a derivative of piperidine and is commonly used in the synthesis of peptides and proteins.

Mechanism Of Action

N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS reacts with the amino groups of peptides and proteins to form stable amide bonds. The sulfonamide group of N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS is highly reactive, and reacts readily with primary amines. The reaction between N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS and amino groups results in the formation of a stable amide bond, which is resistant to hydrolysis.
Biochemical and Physiological Effects:
N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS has no direct biochemical or physiological effects. It is a reagent that is used to modify peptides and proteins for scientific research purposes.

Advantages And Limitations For Lab Experiments

N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS is a highly reactive reagent that can be used to modify peptides and proteins in a variety of ways. It is a useful tool for the synthesis of peptides and proteins, and can be used to introduce sulfonamide groups into peptides and proteins. However, N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS is a toxic and hazardous substance, and should be handled with care. It is also relatively expensive, which can be a limitation for some lab experiments.

Future Directions

There are several future directions for the use of N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS in scientific research. One potential direction is the development of new methods for the synthesis of peptides and proteins using N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS. Another potential direction is the use of N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS in the modification of proteins for therapeutic purposes. N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS could be used to modify the activity of proteins, or to target proteins to specific tissues or cells. Overall, N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS is a useful reagent for scientific research, and has many potential applications in the future.

Synthesis Methods

N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS can be synthesized through a series of chemical reactions. The first step involves the reaction of piperidine with benzenesulfonyl chloride to form N-benzenesulfonylpiperidine. This compound is then reacted with N-methylacrylamide to form N-methyl-N-(2-oxoethyl)-benzenesulfonamide. Finally, this compound is reacted with N-hydroxysuccinimide (NHS) to form N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS.

Scientific Research Applications

N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS is commonly used in scientific research for the synthesis of peptides and proteins. It is a useful reagent for the introduction of sulfonamide groups into peptides and proteins. This compound can be used to modify the N-terminus of peptides and proteins, as well as to introduce sulfonamide groups into the side chains of amino acids.

properties

IUPAC Name

N-[2-[3-(benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-3-16(21)19(2)13-17(22)20-11-7-8-14(12-20)18-25(23,24)15-9-5-4-6-10-15/h3-6,9-10,14,18H,1,7-8,11-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQQCYQRFUMVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-benzenesulfonamidopiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide

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